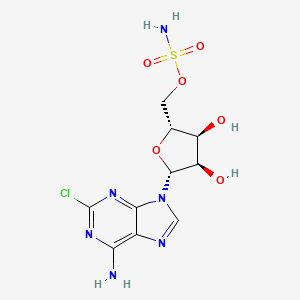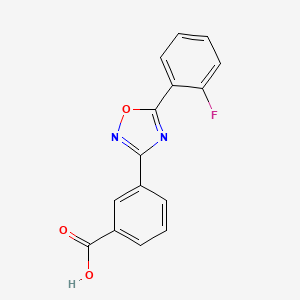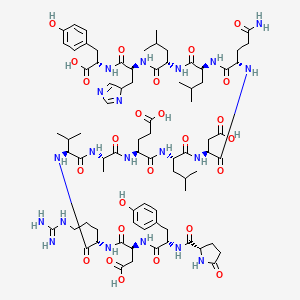
Pyroglutamyl peptide bam-1745
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bam 1745 is a significant component of adrenomedullary secretory vesicles; fragment of chromogranin B Gln(580)-Tyr(593).
Wissenschaftliche Forschungsanwendungen
Chromogranin B and BAM-1745
A significant application of BAM-1745 in scientific research involves its relation to chromogranin B (secretogranin I). BAM-1745 was isolated from bovine adrenal medulla chromaffin granules and shares a high sequence identity with human chromogranin B. This suggests its potential as a posttranslational processing product of chromogranin B. Such findings enhance our understanding of the biochemical pathways and molecular functions of chromogranin B in adrenal medullary physiology (Grandy et al., 1992).
Peptide Isolation and Characterization
BAM-1745's isolation and characterization from adrenomedullary chromaffin vesicles provided insights into the posttranslational modifications of peptides containing pyroglutamate. This process is essential for understanding the molecular makeup of peptides in adrenal tissues and their role in the secretion of various hormones (Flanagan et al., 1990).
Pyroglutamyl Peptides in Food and Health
Research on pyroglutamyl peptides, such as BAM-1745, extends to their occurrence and significance in foods. These peptides, including BAM-1745, have potential health-promoting properties like hepatoprotective, antidepressant, and anti-inflammatory activities. Understanding the role of these peptides in food can lead to enhanced nutritional and therapeutic applications (Gazme et al., 2019).
Pyroglutamyl Residue in Peptides
The formation of pyroglutamyl residues, as seen in BAM-1745, is a key area of study in peptide biochemistry. These residues play a significant role in the stability and activity of biologically active peptides. Research in this area contributes to a deeper understanding of peptide structure-function relationships and potential therapeutic applications (Mandal & Balaram, 2007).
Enzymatic Processing and Peptide Stability
Studies on enzymes such as pyroglutamyl peptide hydrolase, which act on pyroglutamyl peptides like BAM-1745, are crucial for understanding peptide metabolism and stability. This research aids in the development of enzyme inhibitors and modulators, with potential therapeutic implications (Wilk et al., 1985).
Eigenschaften
CAS-Nummer |
133136-47-7 |
|---|---|
Produktname |
Pyroglutamyl peptide bam-1745 |
Molekularformel |
C79H116N20O25 |
Molekulargewicht |
1745.9 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C79H116N20O25/c1-37(2)27-51(70(115)93-53(29-39(5)6)71(116)95-55(32-44-35-83-36-85-44)74(119)98-58(78(123)124)31-43-14-18-46(101)19-15-43)91-67(112)49(20-23-59(80)102)90-76(121)57(34-63(108)109)96-72(117)52(28-38(3)4)92-68(113)50(22-25-61(104)105)88-65(110)41(9)86-77(122)64(40(7)8)99-69(114)47(11-10-26-84-79(81)82)89-75(120)56(33-62(106)107)97-73(118)54(30-42-12-16-45(100)17-13-42)94-66(111)48-21-24-60(103)87-48/h12-19,35-41,44,47-58,64,100-101H,10-11,20-34H2,1-9H3,(H2,80,102)(H,86,122)(H,87,103)(H,88,110)(H,89,120)(H,90,121)(H,91,112)(H,92,113)(H,93,115)(H,94,111)(H,95,116)(H,96,117)(H,97,118)(H,98,119)(H,99,114)(H,104,105)(H,106,107)(H,108,109)(H,123,124)(H4,81,82,84)/t41-,44?,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-/m0/s1 |
InChI-Schlüssel |
JHRLXGDAMQJZGK-ARICVWHCSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCC(=O)N4 |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCC(=O)N4 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCC(=O)N4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
XYDRVAELDQLLXY |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Bam 1745; Bam-1745; Bam1745; Pyroglutamyl peptide bam-1745; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



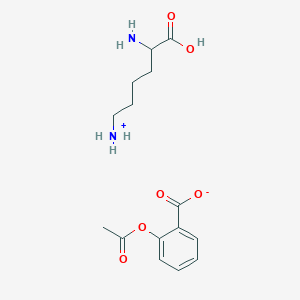
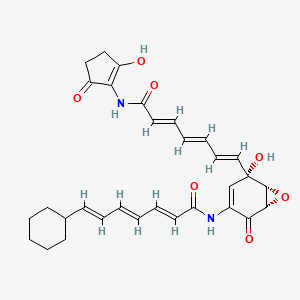
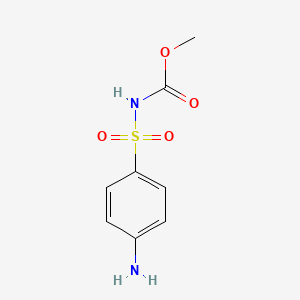
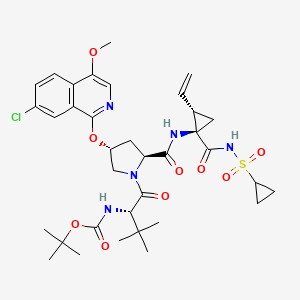
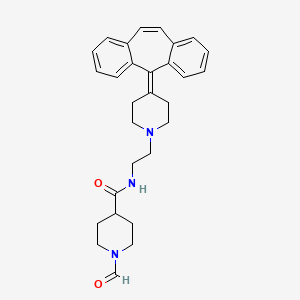
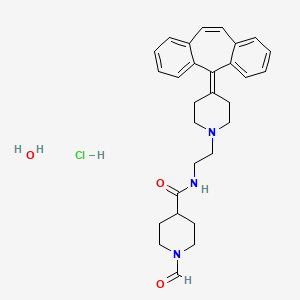
![N-[(1e)-1-Bromo-1-(2-Methoxyphenyl)-3-Oxo-3-(Piperidin-1-Yl)prop-1-En-2-Yl]-4-Nitrobenzamide](/img/structure/B1667655.png)
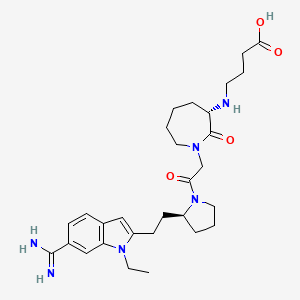
![5-Chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667658.png)
![3-[(2R,3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667659.png)
![3-[(3R,4R,5S,6R)-3,4-Dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667660.png)
